molecular formula C10H3BrCl2F2N2 B2908698 4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine CAS No. 2023787-75-7

4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2908698
CAS No.: 2023787-75-7
M. Wt: 339.95
InChI Key: MIETYFDYDOAETA-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine is a complex organic compound that features a pyrimidine ring substituted with bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-Bromo-2,3-difluorophenol, which is then subjected to further reactions to introduce the pyrimidine ring and additional chlorine atoms . The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-difluorophenol
  • 2,6-Dichloropyrimidine
  • 4-Bromo-2,3-difluorobenzaldehyde

Uniqueness

What sets 4-(4-Bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine apart is its unique combination of halogen substitutions on both the phenyl and pyrimidine rings. This structural feature imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(4-bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrCl2F2N2/c11-5-2-1-4(8(14)9(5)15)6-3-7(12)17-10(13)16-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIETYFDYDOAETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=NC(=N2)Cl)Cl)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrCl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023787-75-7
Record name 4-(4-bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine
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